molecular formula C11H18N5O12P3 B12804881 Me-AzddTTP CAS No. 116015-32-8

Me-AzddTTP

Cat. No.: B12804881
CAS No.: 116015-32-8
M. Wt: 505.21 g/mol
InChI Key: ATXGWBPEWGUGFS-DJLDLDEBSA-N
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Description

Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate: is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a modified nucleoside triphosphate, which is essential for various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate involves multiple steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the azido and methylene groups at specific positions. The final step involves the phosphorylation of the modified nucleoside to produce the triphosphate form.

Industrial Production Methods: Industrial production of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized under specific conditions.

    Reduction: The azido group can also be reduced to an amine.

    Substitution: The methylene group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can produce a nitro compound, while reduction can yield an amine derivative.

Scientific Research Applications

Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in the study of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate involves its incorporation into DNA during replication. The azido group prevents further elongation of the DNA strand, effectively terminating replication. This property makes it a potent inhibitor of viral replication, particularly in retroviruses.

Comparison with Similar Compounds

  • 3’-Azido-2’,3’-dideoxythymidine-5’-triphosphate
  • 2’,3’-Didehydro-2’,3’-dideoxythymidine-5’-triphosphate
  • Alpha, beta-methylene 3’-azido-2’,3’-dideoxythymidine-5’-diphosphate

Uniqueness: Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate is unique due to the presence of both azido and methylene groups, which confer distinct chemical properties and biological activities. Its ability to terminate DNA replication makes it particularly valuable in antiviral research .

Properties

CAS No.

116015-32-8

Molecular Formula

C11H18N5O12P3

Molecular Weight

505.21 g/mol

IUPAC Name

[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid

InChI

InChI=1S/C11H18N5O12P3/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(27-9)4-26-31(24,25)28-30(22,23)5-29(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1

InChI Key

ATXGWBPEWGUGFS-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)N=[N+]=[N-]

Origin of Product

United States

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